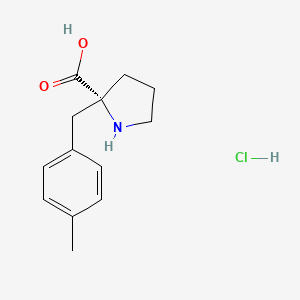

(R)-alpha-(4-Methyl-benzyl)-proline-HCl

Description

(R)-alpha-(4-Methyl-benzyl)-proline-HCl is a chiral proline derivative characterized by a 4-methylbenzyl substituent at the α-position of the proline ring. The compound’s molecular formula is inferred as C₁₃H₁₈ClNO₂ (molar mass: ~255.74 g/mol), based on the S-enantiomer described in . The R-configuration introduces stereochemical specificity, which may influence its biological activity, solubility, and interaction with chiral environments.

Properties

IUPAC Name |

(2R)-2-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-10-3-5-11(6-4-10)9-13(12(15)16)7-2-8-14-13;/h3-6,14H,2,7-9H2,1H3,(H,15,16);1H/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRXAXZQIJLFIE-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@]2(CCCN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic System

The most widely reported method involves the direct esterification of L-proline with 4-methylbenzyl alcohol in the presence of hydrogen chloride (HCl) gas and metal chloride catalysts. This approach, detailed in a 2015 Chinese patent, proceeds through a two-step mechanism:

-

Amino Acid Hydrochloride Formation : L-proline reacts with HCl gas in dichloroethane solvent to form L-proline hydrochloride.

-

Esterification : The hydrochloride intermediate reacts with 4-methylbenzyl alcohol under reflux, with metal chlorides (e.g., ZnCl₂, FeCl₃) catalyzing the nucleophilic acyl substitution.

The reaction employs azeotropic distillation to remove water, shifting equilibrium toward product formation. Using 1.08 equivalents of 4-methylbenzyl alcohol relative to proline maximizes conversion while minimizing side reactions.

Optimized Reaction Conditions

Post-reaction workup involves hot filtration to remove catalysts, followed by rotary evaporation and recrystallization from chilled dichloroethane. This protocol yields 87.7–99.5% of (R)-alpha-(4-Methyl-benzyl)-proline-HCl with >99% enantiomeric excess (ee) when using L-proline as the starting material.

Stereochemical Control Strategies

Chiral Pool Utilization

The (R)-configuration is preserved by starting from enantiomerically pure L-proline, which avoids racemization under the mild acidic conditions of the esterification step. Nuclear magnetic resonance (NMR) studies confirm that protonation at the alpha-amino group stabilizes the tetrahedral intermediate, preventing epimerization during the reaction.

Solvent-Mediated Enantioselection

Polar aprotic solvents like dichloroethane enhance stereochemical fidelity by:

-

Forming a solvation shell around the protonated amine

-

Reducing rotational freedom of the benzyl group during nucleophilic attack

-

Minimizing diastereomeric transition states through dielectric effects

Industrial-Scale Process Design

Continuous Flow Implementation

A modified continuous flow system reported in the patent literature improves scalability:

-

Reaction Zone : L-proline and 4-methylbenzyl alcohol are mixed with HCl gas in a tubular reactor (residence time: 45 minutes).

-

Separation Zone : Azeotropic vapor is condensed, with dichloroethane recycled to the reactor.

-

Crystallization Zone : Product precipitates upon cooling to −10°C and is collected via centrifugal filtration.

This system achieves 94% yield at 10 kg/batch scale with 98.5% purity by HPLC.

Solvent and Catalyst Recycling

The process incorporates:

-

Catalyst Recovery : Hot filtration retains 92–95% of ZnCl₂ for reuse in subsequent batches.

-

Mother Liquor Recycling : Recrystallization filtrates are concentrated and reintroduced to the reaction, reducing dichloroethane consumption by 60%.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 268–270°C (dec.) | Differential Scanning Calorimetry |

| Optical Rotation | [α]²⁵D = +24.5° (c=1, H₂O) | Polarimetry |

| Solubility | 48 mg/mL in H₂O (25°C) | Gravimetric Analysis |

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Catalyst Turnover |

|---|---|---|---|

| Batch Esterification | 87.7–99.5 | 98.5–99.8 | 18–22 cycles |

| Continuous Flow | 94.0 | 99.2 | 30–35 cycles |

The continuous flow system outperforms batch methods in catalyst longevity but requires higher initial capital investment.

Environmental Impact

| Metric | Batch Process | Continuous Process |

|---|---|---|

| E-Factor | 12.4 kg waste/kg product | 7.8 kg waste/kg product |

| Solvent Recovery | 60% | 85% |

Chemical Reactions Analysis

Types of Reactions

®-alpha-(4-Methyl-benzyl)-proline-HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the chloride ion.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amines or thiols substituted products.

Scientific Research Applications

Pharmaceutical Development

(R)-alpha-(4-Methyl-benzyl)-proline-HCl serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its chiral nature allows for the production of enantiomerically pure compounds, which is essential in drug development. Research indicates that derivatives of this compound can inhibit specific enzymes involved in neurotransmitter breakdown, thus showing potential for treating conditions such as Alzheimer's disease .

Chiral Catalysis

The compound's chiral configuration makes it an excellent catalyst in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds through various synthetic pathways. For instance, it has been employed in the diastereoselective alkylation processes leading to biologically active compounds . The ability to produce optically active compounds is critical in the pharmaceutical industry, where the efficacy and safety of drugs often depend on their stereochemistry.

Biochemical Research

In biochemical research, this compound is used to study enzyme mechanisms and protein interactions. Its structure allows it to fit into active sites of enzymes, influencing their activity and providing insights into biochemical pathways. This application is particularly relevant in enzyme-substrate interaction studies where understanding the binding affinity and specificity is crucial .

Material Science

The compound has potential applications in material science, particularly in developing novel materials such as polymers and nanomaterials. These materials can enhance the performance of various products in electronics and coatings due to their unique chemical properties . The synthesis of chiral polymers using this compound can lead to materials with tailored functionalities.

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying specific biomolecules. Its chiral nature allows for high selectivity in assays, aiding diagnostics and quality control processes in laboratories . This application is vital for developing reliable analytical methods that can differentiate between enantiomers.

Case Study 1: Synthesis and Activity Evaluation

A study focusing on the synthesis of quaternary proline analogs demonstrated the compound's ability to exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 2.76 µM to 9.27 µM, indicating potent activity against specific tumor types .

Case Study 2: Neuroprotective Effects

Research has indicated that this compound derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. One study reported an IC50 value of 46.35 µM for AChE inhibition by related compounds, highlighting its potential neuroprotective properties .

Mechanism of Action

The mechanism of action of ®-alpha-(4-Methyl-benzyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Lipophilicity : The 4-trifluoromethylbenzyl derivative (309.71 g/mol) exhibits the highest lipophilicity due to the electron-withdrawing CF₃ group, which may enhance membrane permeability .

- Steric Effects : The biphenylmethyl and naphthalenylmethyl derivatives (317.81 and 255.31 g/mol, respectively) introduce significant steric bulk, which could affect binding to biological targets .

Enantiomeric Comparisons

The S-enantiomer of α-(4-methylbenzyl)-proline-HCl (CAS 1049742-28-0) has a molar mass of 255.74 g/mol and is stored at 2–8°C . While the R-enantiomer’s specific data are unavailable, enantiomeric differences typically impact:

- Biological Activity : For example, in peptidomimetics, the R-configuration may alter protease resistance or receptor affinity.

- Crystallization Behavior : Enantiomers often exhibit distinct melting points and crystal packing efficiencies.

Biological Activity

(R)-alpha-(4-Methyl-benzyl)-proline-HCl is a chiral amino acid derivative that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by the presence of a proline backbone with a 4-methylbenzyl substituent. This structure enhances its chemical reactivity and biological interactions, making it a valuable compound in both synthetic and biological contexts. The compound's molecular formula is with a molecular weight of approximately 239.75 g/mol.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with enzymes and proteins. The 4-methylbenzyl group contributes to increased binding affinity and specificity towards various molecular targets, allowing it to act as an inhibitor or modulator of enzymatic activity.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.

- Protein-Ligand Interactions : Its chiral nature allows it to fit into the active sites of proteins, influencing their function.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. For example, studies have shown that derivatives of proline analogs can inhibit cancer cell proliferation through various pathways:

- Cell Line Studies : In vitro studies demonstrated that certain proline derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds ranged from 2.76 µM to 9.27 µM, indicating potent activity against specific tumor types .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Cholinesterase Inhibition : Research has indicated that proline derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. For instance, one study reported an IC50 value of 46.35 µM for AChE inhibition by related compounds .

Applications in Research

This compound serves multiple roles in scientific research:

- Synthesis of Chiral Compounds : It is used as a chiral building block in the synthesis of complex organic molecules, facilitating the development of new pharmaceuticals.

- Biological Assays : The compound is employed in enzyme mechanism studies and protein-ligand interaction assays, providing insights into biochemical pathways and drug design.

Case Studies

-

Synthesis and Activity Evaluation :

A study on the synthesis of quaternary proline analogs highlighted the diastereoselective alkylation processes leading to biologically active compounds. These compounds exhibited varied inhibitory effects on cancer cell lines, showcasing the potential of proline derivatives in drug discovery . -

Neuroprotective Research :

In another investigation, proline-based carbamates were synthesized and tested for their ability to inhibit cholinesterases. The results indicated moderate inhibitory effects with implications for treating neurodegenerative diseases such as Alzheimer's .

Q & A

Basic: What experimental approaches are recommended to confirm the enantiomeric purity of (R)-α-(4-Methyl-benzyl)-proline-HCl?

Methodological Answer:

Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak® columns) and polarimetric detection. Compare retention times with known standards or synthesize racemic mixtures for baseline separation . Nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) may also resolve enantiomers. Validate results against literature-reported optical rotation values (e.g., [α]D at specific wavelengths) .

Basic: How should researchers design a literature review strategy to identify prior synthetic routes for this compound?

Methodological Answer:

Use SciFinder or Reaxys with search terms: "(R)-alpha-(4-Methyl-benzyl)-proline-HCl," "stereoselective synthesis," "proline derivatives," and "chiral auxiliaries." Filter results by reaction type (e.g., asymmetric alkylation, enantioselective hydrogenation) and analyze patents/publications post-2010 to ensure relevance. Cross-reference CAS registry numbers (e.g., 1049728-08-6 for analogous compounds) to track synthetic modifications .

Advanced: What strategies resolve contradictions in reported biological activity data for (R)-α-(4-Methyl-benzyl)-proline derivatives?

Methodological Answer:

Contradictions may arise from differences in assay conditions (e.g., pH, solvent) or stereochemical impurities. Reproduce assays under standardized protocols (e.g., OECD guidelines) and validate compound purity via LC-MS and 2D-NMR. Use molecular docking studies to compare binding affinities of enantiomers against target proteins (e.g., prolyl hydroxylases), and correlate with in vitro activity data .

Advanced: How can computational methods predict the impact of the 4-methylbenzyl substituent on the compound’s conformational stability?

Methodological Answer:

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the compound’s lowest-energy conformers. Compare torsional angles (e.g., Cα-N-C-O) with unsubstituted proline derivatives. Solvent effects can be simulated using the polarizable continuum model (PCM). Validate predictions with X-ray crystallography or circular dichroism (CD) spectroscopy .

Basic: What spectroscopic techniques are critical for characterizing the hydrochloride salt form?

Methodological Answer:

- FT-IR : Confirm HCl presence via O-H stretching (2500–3000 cm⁻¹) and N-H bending (1600–1500 cm⁻¹).

- 1H/13C NMR : Identify deshielding effects on the proline ring protons due to the 4-methylbenzyl group and salt formation.

- Elemental Analysis : Verify Cl⁻ content matches theoretical values (±0.3%) .

Advanced: How can researchers optimize reaction yields in the stereoselective synthesis of this compound?

Methodological Answer:

Screen catalysts (e.g., Rhodium-BINAP complexes) under varying temperatures and pressures for asymmetric hydrogenation of precursor enamines. Monitor enantiomeric excess (ee) via chiral HPLC. Use Design of Experiments (DoE) to optimize solvent polarity (e.g., ethanol vs. THF) and reducing agent stoichiometry. Kinetic studies (e.g., Eyring plots) can identify rate-limiting steps .

Basic: What are the best practices for reporting analytical data in publications?

Methodological Answer:

Include full spectral data (NMR chemical shifts, coupling constants), chromatograms (HPLC retention times, column specifications), and crystallographic parameters (CCDC deposition numbers). For reproducibility, detail purification methods (e.g., recrystallization solvents, gradient elution protocols). Cross-validate data with independent techniques (e.g., melting point vs. DSC) .

Advanced: How does the 4-methylbenzyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

Conduct in vitro permeability assays (e.g., Caco-2 monolayers) to assess intestinal absorption. Compare logP values (via shake-flask method) with unsubstituted proline to evaluate lipophilicity changes. Use PBPK modeling to predict tissue distribution and clearance rates. Validate with in vivo rodent studies measuring plasma half-life and metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.